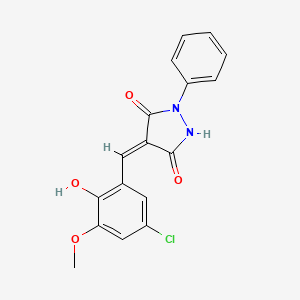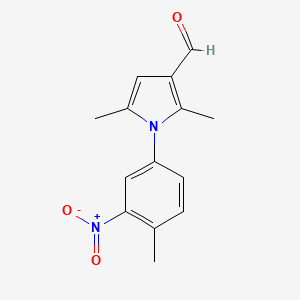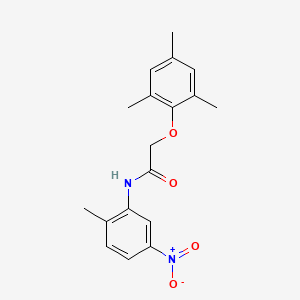
4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has been the subject of scientific research due to its potential uses in the medical field. This compound is also known as chalcone derivative and has been synthesized by various methods. In
作用機序
The mechanism of action of 4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This inhibition leads to the induction of apoptosis and inhibition of cell proliferation. It has also been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response. This inhibition leads to the anti-inflammatory properties of this compound.
Biochemical and Physiological Effects:
4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the activity of various enzymes involved in the metabolism of glucose, leading to its anti-diabetic effects. In addition, it has been found to inhibit the production of various cytokines and chemokines involved in inflammation, leading to its anti-inflammatory effects.
実験室実験の利点と制限
The advantages of using 4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione in lab experiments include its potential uses in the treatment of various diseases such as cancer, diabetes, and inflammation. It has also been found to have low toxicity and high selectivity towards cancer cells. However, the limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on 4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione. One direction is to optimize its synthesis method to increase its yield and purity. Another direction is to further investigate its mechanism of action to fully understand its therapeutic potential. In addition, future research can focus on the development of novel derivatives of this compound to improve its solubility and selectivity towards cancer cells. Finally, future research can focus on the development of new drug delivery systems to improve its bioavailability and therapeutic efficacy.
合成法
The synthesis of 4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been achieved by various methods. One of the most common methods is the reaction of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with phenylhydrazine in the presence of acetic acid and refluxing the mixture for several hours. The resulting intermediate is then treated with ethyl acetoacetate and heated under reflux to obtain the final product.
科学的研究の応用
4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been the subject of scientific research due to its potential uses in the medical field. This compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. It has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. In addition, it has also been found to have anti-diabetic and anti-inflammatory properties.
特性
IUPAC Name |
(4E)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-24-14-9-11(18)7-10(15(14)21)8-13-16(22)19-20(17(13)23)12-5-3-2-4-6-12/h2-9,21H,1H3,(H,19,22)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRPOXCUAPPXSN-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B5741212.png)


![2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5741236.png)

![N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide](/img/structure/B5741254.png)


![ethyl 2-[(phenoxyacetyl)amino]benzoate](/img/structure/B5741277.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5741284.png)
